molecular formula C18H15N3 B14216967 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- CAS No. 824968-56-1

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-

Katalognummer: B14216967
CAS-Nummer: 824968-56-1
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: XNHGACKFBKAFGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- consists of a pyrazole ring fused to an isoquinoline ring, with methyl and phenyl substituents at specific positions.

Vorbereitungsmethoden

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the compound can lead to the formation of corresponding quinoline derivatives, while reduction can yield dihydro derivatives. Substitution reactions can introduce different functional groups at specific positions, leading to a variety of derivatives with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

In the pharmaceutical industry, derivatives of this compound are being explored for their potential as drug candidates. Additionally, it is used in the development of fluorescent sensors and other analytical tools due to its unique photophysical properties .

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Eigenschaften

CAS-Nummer

824968-56-1

Molekularformel

C18H15N3

Molekulargewicht

273.3 g/mol

IUPAC-Name

3,9-dimethyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H15N3/c1-11-7-6-10-14-15(11)18-16(12(2)20-21-18)19-17(14)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21)

InChI-Schlüssel

XNHGACKFBKAFGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=NC3=C(NN=C23)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.